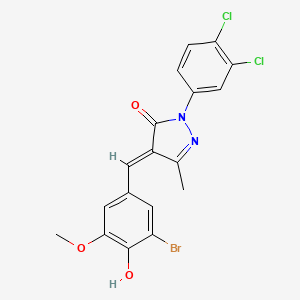![molecular formula C21H12BrClF3N5O4 B11692633 3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692633.png)
3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(2-chloro-4-nitrophényl)-5-(4-méthoxyphényl)-7-(trifluorométhyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide est un composé organique complexe appartenant à la famille des pyrazolo[1,5-a]pyrimidines. Ce composé se caractérise par sa structure unique, qui comprend des groupes fonctionnels brome, chlore, nitro, méthoxy et trifluorométhyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-bromo-N-(2-chloro-4-nitrophényl)-5-(4-méthoxyphényl)-7-(trifluorométhyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide implique généralement des réactions organiques en plusieurs étapes. Les matières premières comprennent souvent des anilines substituées, des composés bromés et des dérivés de pyrazolo[1,5-a]pyrimidine. Les étapes clés de la synthèse peuvent inclure :
Nitration : Introduction du groupe nitro sur le cycle aromatique.
Halogénation : Incorporation d’atomes de brome et de chlore.
Réactions de couplage : Formation du noyau pyrazolo[1,5-a]pyrimidine par des réactions de cyclisation.
Modifications des groupes fonctionnels : Introduction de groupes méthoxy et trifluorométhyle.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour le rendement et la pureté, impliquant souvent l’utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour faciliter les réactions.
Analyse Des Réactions Chimiques
Types de réactions
3-bromo-N-(2-chloro-4-nitrophényl)-5-(4-méthoxyphényl)-7-(trifluorométhyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide subit diverses réactions chimiques, notamment :
Réactions de substitution : En raison de la présence d’halogènes (brome et chlore), le composé peut subir des réactions de substitution nucléophile.
Réactions de réduction : Le groupe nitro peut être réduit en groupe amine dans des conditions appropriées.
Réactions d’oxydation : Le groupe méthoxy peut être oxydé pour former les aldéhydes ou les acides correspondants.
Réactifs et conditions courants
Substitution : Réactifs comme l’iodure de sodium (NaI) dans l’acétone.
Réduction : Catalyseurs comme le palladium sur carbone (Pd/C) avec du dihydrogène (H2).
Oxydation : Réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Principaux produits
Substitution : Formation de nouveaux dérivés avec différents halogènes.
Réduction : Formation de dérivés aminés.
Oxydation : Formation d’aldéhydes ou d’acides carboxyliques.
Applications de la recherche scientifique
3-bromo-N-(2-chloro-4-nitrophényl)-5-(4-méthoxyphényl)-7-(trifluorométhyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique élémentaire pour synthétiser des molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique en raison de ses groupes fonctionnels uniques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques, telles que les polymères et les revêtements.
Applications De Recherche Scientifique
3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action du 3-bromo-N-(2-chloro-4-nitrophényl)-5-(4-méthoxyphényl)-7-(trifluorométhyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Les groupes fonctionnels du composé lui permettent de se lier aux enzymes ou aux récepteurs, inhibant potentiellement leur activité. Le groupe nitro, par exemple, peut participer à des réactions redox, tandis que les halogènes peuvent former des interactions fortes avec les macromolécules biologiques. Les voies et les cibles exactes dépendent de l’application spécifique et du contexte d’utilisation.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-bromo-N-(2-hydroxy-3-méthoxybenzyl)aniline
- 2-bromo-N’-(3-hydroxy-4-méthoxybenzylidène)benzohydrazide
- 4-bromo-N-(2,2,2-trichloro-1-(3-p-tolyl-thiourée)éthyl)benzamide
Unicité
3-bromo-N-(2-chloro-4-nitrophényl)-5-(4-méthoxyphényl)-7-(trifluorométhyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent une réactivité chimique distincte et une activité biologique potentielle. La présence de groupes à la fois attracteurs d’électrons (nitro, trifluorométhyle) et donneurs d’électrons (méthoxy) permet des modifications chimiques et des interactions polyvalentes.
Propriétés
Formule moléculaire |
C21H12BrClF3N5O4 |
|---|---|
Poids moléculaire |
570.7 g/mol |
Nom IUPAC |
3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H12BrClF3N5O4/c1-35-12-5-2-10(3-6-12)15-9-16(21(24,25)26)30-19(27-15)17(22)18(29-30)20(32)28-14-7-4-11(31(33)34)8-13(14)23/h2-9H,1H3,(H,28,32) |
Clé InChI |
SJMVRVLUVMALSC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11692559.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide](/img/structure/B11692563.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11692564.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11692579.png)
![N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11692586.png)
![2-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-4,5-difluorobenzamide](/img/structure/B11692592.png)
![N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11692598.png)


![(2Z,5Z)-5-[4-(benzyloxy)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692617.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11692629.png)

![(3E)-1-(biphenyl-4-yl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692641.png)
![(4Z)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692642.png)
